Tin(IV) chloride bis(2,4-pentanedionate)
Overview
Description
Tin(IV) chloride bis(2,4-pentanedionate), a tin(II)β-diketonato-derivative, is synthesized from the reaction of β-diketone with tin(II) compounds or from tin(II) chloride or bromide and the sodium salt of β-diketone (Ewings, Harrison & Fenton, 1975).
Synthesis Analysis
The synthesis involves reactions of appropriate β-diketones with tin(II) dimethoxide or other tin(II) compounds. These derivatives exhibit high volatility and solubility in both polar and non-polar organic solvents (Ewings, Harrison & Fenton, 1975).
Molecular Structure Analysis
The molecular structure of dichlorobis(2,4-pentanedionato)tin(IV) reveals a distorted octahedral configuration with cis-positioned chloro ligands. Average bond distances and angles have been thoroughly detailed, indicating significant structural information (Miller & Schlemper, 1978).
Chemical Reactions and Properties
These compounds undergo ligand exchange reactions, forming complexes with various ligands. For example, [Sn(hfac)2] undergoes ligand exchange with tin(II) chloride, forming [Sn(hfac)Cl] (Ewings, Harrison & Fenton, 1975).
Physical Properties Analysis
The physical properties of Tin(IV) chloride bis(2,4-pentanedionate) include high volatility and solubility in various solvents. Spectral data such as infrared, 1H, 19F NMR, tin-119 Mossbauer, and mass spectra provide insights into its physical properties (Ewings, Harrison & Fenton, 1975).
Chemical Properties Analysis
Tin(IV) chloride bis(2,4-pentanedionate) complexes are Lewis acids, forming 1:1 complexes with ligands like 2,2′-bipyridyl and 1,10-phenanthroline. The perfluorinated derivatives show significant Lewis acidity (Ewings, Harrison & Fenton, 1975).
Safety And Hazards
properties
IUPAC Name |
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) chloride bis(2,4-pentanedionate) | |
CAS RN |
16919-46-3 | |
Record name | Dichlorobis(pentane-2,4-dionato-O,O')tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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